![molecular formula C22H24NP B13807312 [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is a tertiary phosphine compound with the molecular formula C22H24NP and a molecular weight of 333.41 g/mol . This compound is known for its unique structure, which includes an ethyl group, a phenylethyl group, and two phenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents . The process begins with the preparation of the Grignard reagent, which is then reacted with the corresponding chlorophosphine to form the desired phosphine compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the ethyl or phenylethyl groups are replaced by other substituents.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis and material science.
Applications De Recherche Scientifique
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and is used in similar applications.
Ethylphosphine: A simpler phosphine with an ethyl group.
Uniqueness
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is unique due to its chiral center and the presence of both ethyl and phenylethyl groups. This structural diversity allows for greater flexibility in its applications and the formation of more complex and selective metal-ligand interactions .
Propriétés
Formule moléculaire |
C22H24NP |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1S)-N-diphenylphosphanyl-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C22H24NP/c1-3-23(19(2)20-13-7-4-8-14-20)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/t19-/m0/s1 |
Clé InChI |
RFZQRSJJXVNEJW-IBGZPJMESA-N |
SMILES isomérique |
CCN([C@@H](C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN(C(C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


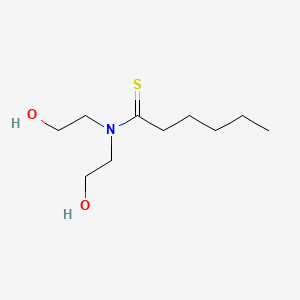
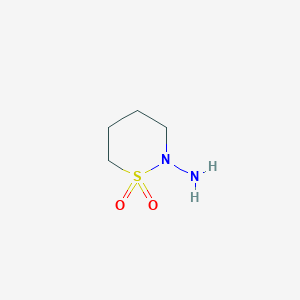
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
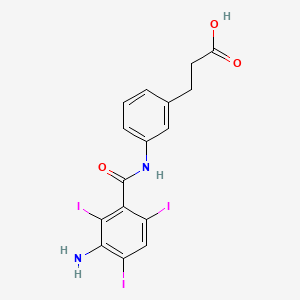
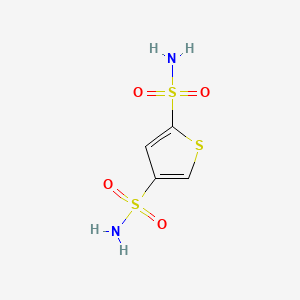
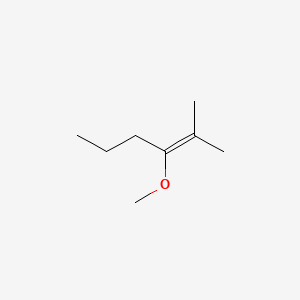
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
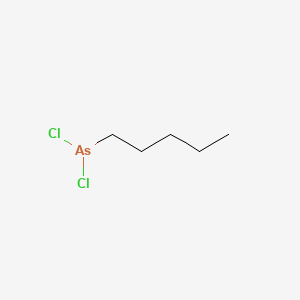
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
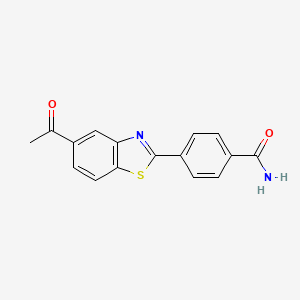
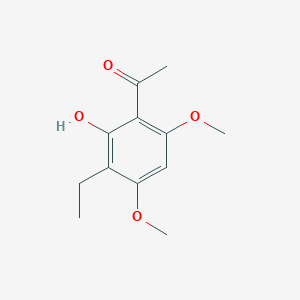
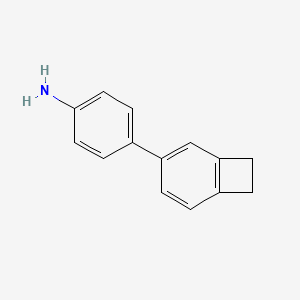
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
